molecular formula C24H24O6 B1308117 2,3,6,7,10,11-Hexamethoxytriphenylene CAS No. 808-57-1

2,3,6,7,10,11-Hexamethoxytriphenylene

Cat. No. B1308117
Key on ui cas rn: 808-57-1
M. Wt: 408.4 g/mol
InChI Key: TXROZCSFVVIBFI-UHFFFAOYSA-N
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Patent
US05637669

Procedure details

1,2-Dimethoxybenzene (138.0 grams, 0.999 mole) and ferric chloride (81.2 grams, 0.501 mole) were added to a glass resin kettle reactor and stirred under a nitrogen atmosphere as a slurry. The slurry exotherms to a 70° C. temperature, then after stirring for 10 minutes, the temperature of the slurry was 65° C. After an additional 5 minutes, the temperature of the slurry was 55° C. and at this time, deionized water (9.0 grams, 0.5 mole) was added dropwise to the slurry over a 5 minute period. At the completion of the water addition, the reaction temperature was increased to 75° C. and held therein for the next 20 minutes. The resultant slurry was diluted with deionized water (250 milliliters) then filtered. The precipitate was recovered and was washed with ethanol (400 milliliters) followed by filtration. The precipitate was recovered and washed with 5N aqueous hydrochloric acid (400 milliliters) followed by filtration. The precipitate was recovered and washed with deionized water (400 milliters) followed by filtration. The precipitate was recovered and dried in a forced air, convection type oven for 16 hours at 50° C. to provide a dry purple colored powder. Portions of the powder were dissolved in chloroform then applied to a silca gel column and eluted with chloroform. A yellow colored product band elutes first and was retained, while a purple colored band was left on the column. The chloroform solvent was removed from the eluted solution of product by rotary evaporation to provide a pale creme colored powder. After drying to a constant weight, 7.53 grams of product was recovered. High pressure liquid chromatographic analysis reveals a single peak for the 2,3,6,7,10,11-hexamethoxytriphenylene product in excess of 95 area percent (detector at 254 nm), with a single minor coproduct peak present. Differential scanning calorimetry of a portion (10.1 or 12.3 milligrams) of the product using a heating rate of 10° C. per minute, and a range from 30° to 350° C. under a stream of nitrogen flowing at a rate of 35 cubic centimeters per minute reveals a sharp melting point endotherm with a minimum at 311° C. and an enthalpy of 136 joules per gram (data averaged from two analysis). Fourier transform infrared spectrophotometric analysis of a potassium bromide pellet of the product reveals the presence of the C--H stretch vibration for the aromatic ring at 3104 cm-1, the C--H stretch vibration for the methoxy group at 2831 cm-1, the C--H stretch vibrations for the aromatic ring C=C groups at 1623, 1523 and 1463 (1437 shoulder) cm-1, the aromatic ring C--O vibration for the ether linkage at 1264 cm-1, the aliphatic portion of the C--O vibration for the ether linkage at 1045 cm-1, aromatic ring C--O stretch vibration at 1158 cm-1 and the C--H out-of-plane vibration for the aromatic rings at 832 and 779 cm-1.
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
81.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
9 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10]>O.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]([O:9][CH3:10])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]=2[CH:8]=1

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
ferric chloride
Quantity
81.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
9 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere as a slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exotherms to a 70° C.
STIRRING
Type
STIRRING
Details
after stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was 65° C
ADDITION
Type
ADDITION
Details
was added dropwise to the slurry over a 5 minute period
Duration
5 min
CUSTOM
Type
CUSTOM
Details
for the next 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was recovered
WASH
Type
WASH
Details
was washed with ethanol (400 milliliters)
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate was recovered
WASH
Type
WASH
Details
washed with 5N aqueous hydrochloric acid (400 milliliters)
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate was recovered
WASH
Type
WASH
Details
washed with deionized water (400 milliters)
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate was recovered
CUSTOM
Type
CUSTOM
Details
dried in a forced air, convection type oven for 16 hours at 50° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to provide a dry
WASH
Type
WASH
Details
eluted with chloroform
WAIT
Type
WAIT
Details
was left on the column
CUSTOM
Type
CUSTOM
Details
The chloroform solvent was removed from the eluted solution of product by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to provide a pale creme colored powder
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying to a constant weight, 7.53 grams of product
CUSTOM
Type
CUSTOM
Details
was recovered
CUSTOM
Type
CUSTOM
Details
from 30° to 350° C.
CUSTOM
Type
CUSTOM
Details
at 311° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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